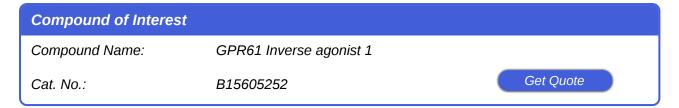


Cryo-EM Structure Determination of GPR61 with Compound 1: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cryoelectron microscopy (cryo-EM) structure determination of the orphan G protein-coupled receptor (GPCR), GPR61, in complex with the inverse agonist, Compound 1. This document outlines the signaling pathway of GPR61, the experimental workflow for structure determination, and detailed protocols for key experiments.

Introduction

G protein-coupled receptor 61 (GPR61) is an orphan GPCR that is constitutively active, signaling through the Gαs pathway to stimulate cyclic AMP (cAMP) production.[1][2] Its association with appetite regulation has made it a potential therapeutic target for metabolic disorders such as cachexia and obesity.[1][2] Compound 1 is a potent and selective sulfonamide-based inverse agonist of GPR61.[1][2] The cryo-EM structure of the GPR61-Compound 1 complex reveals that Compound 1 binds to a novel allosteric site on the intracellular side of the receptor, overlapping with the Gαs binding site, thereby physically preventing G protein coupling and inhibiting basal receptor activity.[2]

Data Presentation Compound 1 Activity Profile



Parameter	Value	Reference
IC50 (cAMP Assay)	10-11 nM	[3]
Binding Site	Allosteric, intracellular	[2]
Mechanism of Action	G protein-competitive inverse agonist	[1][2]

Cryo-EM Data Collection and Refinement Statistics

Parameter Parameter	GPR61-Compound 1 Complex	Reference
Resolution	2.94 Å	[4]
Microscope	Titan Krios	[5]
Detector	Gatan K3	[5]
Electron Dose	60 e-/Ų	[6]
Number of Particles	1.1 million	[5]
Symmetry	C1	
Map Sharpening B-factor	-104 Ų	
RMSD (bonds)	0.004 Å	
RMSD (angles)	0.6°	
Ramachandran (favored)	97.5%	
Ramachandran (outliers)	0.0%	
Rotamer outliers	0.1%	
Clashscore	2.5	
MolProbity Score	1.3	

Signaling Pathway and Experimental Workflow



The following diagrams illustrate the GPR61 signaling pathway and the experimental workflow for the cryo-EM structure determination of the GPR61-Compound 1 complex.

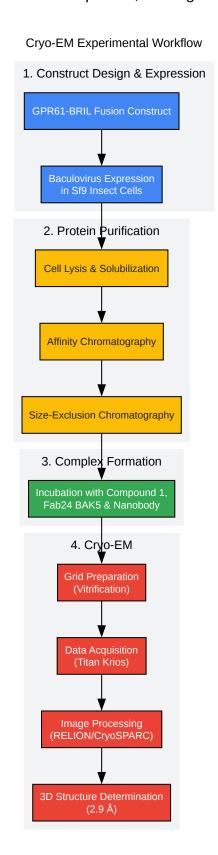
Compound 1 (Inverse Agonist) inhibits GPR61 (Constitutively Active) activates **Gs Protein ATP** activates Adenylyl Cyclase converts ATP to cAMP activates Protein Kinase A phosphorylates Downstream Cellular Responses

GPR61 Signaling Pathway

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Caption: GPR61 constitutively activates Gs protein, leading to cAMP production.



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Caption: Workflow for GPR61-Compound 1 cryo-EM structure determination.

Experimental Protocols GPR61-BRIL Fusion Construct Design and Expression

Objective: To generate a stable GPR61 construct suitable for structural studies by fusing it with BRIL (thermostabilized apocytochrome b562) and express it in insect cells.

- Construct Design:
 - The human GPR61 sequence is modified to remove the flexible N-terminus and intracellular loop 3 (ICL3).
 - The BRIL sequence is inserted into the ICL3 region of GPR61.
 - The final construct (GPR61-ICL3-BRIL) is cloned into a pFastBac vector for baculovirus expression.[6]
- Baculovirus Generation:
 - The pFastBac-GPR61-BRIL plasmid is transformed into DH10Bac E. coli to generate recombinant bacmid DNA.
 - The bacmid DNA is transfected into Sf9 insect cells to produce P1 baculovirus.
 - The P1 virus is amplified to generate a high-titer P2 viral stock.
- Protein Expression:
 - Sf9 insect cells are grown in suspension culture to a density of 2.5-3.0 x 10⁶ cells/mL.
 - Cells are infected with the P2 baculovirus at a multiplicity of infection (MOI) of 5.
 - The infected cells are incubated at 27°C for 48-60 hours.
 - Cells are harvested by centrifugation and stored at -80°C.



Purification of the GPR61-Compound 1 Complex

Objective: To purify the GPR61-Compound 1 complex to homogeneity for cryo-EM studies.

- Cell Lysis and Solubilization:
 - Frozen Sf9 cell pellets are thawed and resuspended in lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
 - Cells are lysed by dounce homogenization.
 - The membrane fraction is isolated by ultracentrifugation.
 - The membrane pellet is resuspended in solubilization buffer containing a detergent (e.g., Lauryl Maltose Neopentyl Glycol - LMNG) and incubated with stirring.
 - Insoluble material is removed by ultracentrifugation.
- Affinity Chromatography:
 - The solubilized protein is incubated with an appropriate affinity resin (e.g., anti-FLAG M2 affinity gel).
 - The resin is washed extensively with wash buffer containing a low concentration of detergent.
 - The GPR61-BRIL fusion protein is eluted with elution buffer containing a competing agent (e.g., FLAG peptide).
- Complex Formation and Size-Exclusion Chromatography (SEC):
 - The eluted GPR61-BRIL is incubated with an excess of Compound 1, anti-BRIL Fab
 (Fab24 BAK5), and a hinge-binding nanobody.[7] These additions increase the size and
 stability of the complex, aiding in cryo-EM particle alignment.



- The complex is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, detergent).
- Fractions corresponding to the monomeric complex are collected and concentrated.

Cryo-EM Grid Preparation and Data Acquisition

Objective: To prepare vitrified samples of the GPR61-Compound 1 complex and collect high-resolution cryo-EM data.

Protocol:

- Grid Preparation:
 - 3 μL of the purified complex at a concentration of 5-10 mg/mL is applied to a glowdischarged holey carbon grid (e.g., Quantifoil R1.2/1.3).
 - The grid is blotted for 3-4 seconds to remove excess liquid.
 - The grid is immediately plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
- Data Acquisition:
 - Vitrified grids are screened for ice quality and particle distribution on a transmission electron microscope (TEM) like a Titan Krios operating at 300 kV.[5]
 - Automated data collection is performed using software such as SerialEM.[6]
 - Movies are recorded on a direct electron detector (e.g., Gatan K3) in super-resolution mode.[5]
 - A total electron dose of approximately 60 e-/Ų is fractionated over 50-60 frames.[6]

Cryo-EM Image Processing and Structure Determination



Objective: To process the collected cryo-EM movies to obtain a high-resolution 3D reconstruction of the GPR61-Compound 1 complex.

- Preprocessing:
 - Movie frames are aligned and dose-weighted using software like MotionCor2 or RELION's implementation.
 - Contrast Transfer Function (CTF) parameters for each micrograph are estimated using CTFFIND4 or a similar program.
- Particle Picking and 2D Classification:
 - Particles are automatically picked from the micrographs using a template-based or deeplearning-based approach in software like RELION or CryoSPARC.
 - Picked particles are extracted and subjected to several rounds of 2D classification to remove junk particles and select for well-defined particle views.
- 3D Reconstruction and Refinement:
 - An initial 3D model is generated ab initio or from a low-pass filtered existing structure.
 - The selected particles are used for 3D auto-refinement in RELION or non-uniform refinement in CryoSPARC.
 - Further classification (3D classification or heterogeneous refinement) is performed to improve the homogeneity of the particle set.
 - The final set of particles is subjected to another round of 3D refinement, CTF refinement, and particle polishing to maximize the resolution.
 - The final map is sharpened by applying a negative B-factor.
- Model Building and Validation:



- An initial atomic model is built into the cryo-EM density map using software like Coot.
- The model is refined against the map using programs like Phenix or Refmac5.
- The final model is validated for geometric correctness and fit to the map using tools like MolProbity.

HTRF cAMP Functional Assay

Objective: To determine the effect of Compound 1 on the constitutive activity of GPR61 by measuring intracellular cAMP levels.

- · Cell Culture and Transfection:
 - HEK293T cells are cultured in DMEM supplemented with 10% FBS.
 - Cells are seeded into 384-well plates.
 - Cells are transiently transfected with a plasmid encoding human GPR61.
- Compound Treatment:
 - After 24-48 hours, the cell culture medium is replaced with stimulation buffer.
 - Cells are treated with a range of concentrations of Compound 1.
- cAMP Measurement:
 - The assay is performed using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., from Cisbio).[8]
 - Following the manufacturer's instructions, cells are lysed, and the HTRF reagents (cAMPd2 and anti-cAMP cryptate) are added.
 - The plate is incubated at room temperature to allow for the competitive binding reaction to reach equilibrium.



Data Analysis:

- The fluorescence is read on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor).
- The ratio of the acceptor to donor fluorescence is calculated and used to determine the concentration of cAMP based on a standard curve.
- IC50 values for inverse agonists are calculated by fitting the dose-response data to a fourparameter logistic equation.[8]

Site-Directed Mutagenesis

Objective: To validate the binding site of Compound 1 by mutating key interacting residues and assessing the impact on its inhibitory activity.

- Primer Design:
 - Mutagenic primers are designed to introduce the desired amino acid substitution at the target residue in the GPR61 expression plasmid.
- Mutagenesis Reaction:
 - The mutagenesis reaction is performed using a commercial kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).
 - The reaction typically involves PCR amplification of the plasmid with the mutagenic primers.
- Transformation and Sequencing:
 - The PCR product is treated with DpnI to digest the parental, non-mutated plasmid.
 - The DpnI-treated DNA is transformed into competent E. coli.



- Plasmids from several colonies are isolated and sequenced to confirm the presence of the desired mutation and the absence of other mutations.
- Functional Validation:
 - The mutated GPR61 constructs are expressed in cells, and the HTRF cAMP assay is performed as described above to determine the effect of the mutation on the potency of Compound 1. A significant shift in the IC50 value would indicate that the mutated residue is important for Compound 1 binding or its inhibitory mechanism.

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